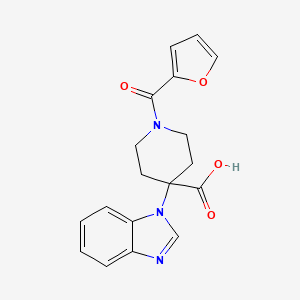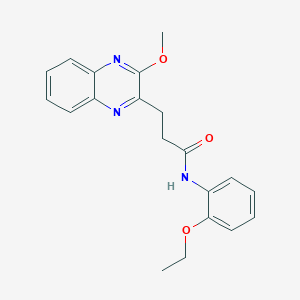
6,7-dimethyl-4-(3-thienyl)-3,4-dihydro-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethyl-4-(3-thienyl)-3,4-dihydro-2(1H)-quinolinone, also known as DMQDTH, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMQDTH is a heterocyclic compound that contains a quinoline ring system with a thienyl substituent. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of 6,7-dimethyl-4-(3-thienyl)-3,4-dihydro-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This compound has also been shown to inhibit the activity of monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. In addition, this compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as ion channel regulation, calcium signaling, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as antioxidant, anti-inflammatory, and neuroprotective activities. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which can cause oxidative damage to cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response. In addition, this compound has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
6,7-dimethyl-4-(3-thienyl)-3,4-dihydro-2(1H)-quinolinone has several advantages for lab experiments, such as its high yield of synthesis, stability, and low toxicity. This compound is also easy to purify and can be used in a wide range of applications. However, this compound has some limitations for lab experiments, such as its limited solubility in water and its potential for non-specific binding to proteins. This compound also requires careful handling due to its potential for skin and eye irritation.
未来方向
There are several future directions for the study of 6,7-dimethyl-4-(3-thienyl)-3,4-dihydro-2(1H)-quinolinone, such as the development of new synthetic methods, the investigation of its structure-activity relationship, and the exploration of its potential applications in different fields. The development of new synthetic methods for this compound could lead to improved yields and reduced costs. The investigation of its structure-activity relationship could help to identify more potent and selective analogs of this compound. The exploration of its potential applications in different fields could lead to the discovery of new uses for this compound.
合成方法
6,7-dimethyl-4-(3-thienyl)-3,4-dihydro-2(1H)-quinolinone can be synthesized using different methods, such as the Pictet-Spengler reaction, the Friedlander reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the quinoline ring system. The Friedlander reaction involves the condensation of an aromatic amine with an aldehyde or ketone, followed by cyclization to form the quinoline ring system. The Skraup reaction involves the condensation of aniline with a ketone or aldehyde, followed by cyclization to form the quinoline ring system. The synthesis method used for this compound depends on the availability of starting materials and the desired yield.
科学研究应用
6,7-dimethyl-4-(3-thienyl)-3,4-dihydro-2(1H)-quinolinone has been studied for its potential applications in various fields, such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been investigated for its anticancer, antiviral, and antifungal activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In materials science, this compound has been used as a building block for the synthesis of fluorescent dyes and sensors. In organic electronics, this compound has been studied for its potential use as a hole-transporting material in organic light-emitting diodes (OLEDs).
属性
IUPAC Name |
6,7-dimethyl-4-thiophen-3-yl-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c1-9-5-13-12(11-3-4-18-8-11)7-15(17)16-14(13)6-10(9)2/h3-6,8,12H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOHVYIQQDEUMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)CC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24783398 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-chloro-6-methoxy-4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5340109.png)
![(4aS*,8aR*)-6-[(4-oxo-4H-chromen-3-yl)methyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5340112.png)
![5-{5-bromo-2-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5340118.png)
![N-cyclopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5340121.png)


![N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5340138.png)


![N-methyl-4-[3-(4-morpholinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5340174.png)
![N-[2-(ethylamino)-1-methyl-2-oxoethyl]-5-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5340178.png)
![2-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,2-oxazinane](/img/structure/B5340181.png)
![2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5340186.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-iodophenyl)acrylonitrile](/img/structure/B5340196.png)